Cas no 1496862-76-0 (1-Bromo-4-(2-methoxyethoxy)-2,2-dimethylbutane)
1-Bromo-4-(2-methoxyethoxy)-2,2-dimethylbutane Chemical and Physical Properties
Names and Identifiers
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- 1-bromo-4-(2-methoxyethoxy)-2,2-dimethylbutane
- Butane, 1-bromo-4-(2-methoxyethoxy)-2,2-dimethyl-
- 1-Bromo-4-(2-methoxyethoxy)-2,2-dimethylbutane
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- Inchi: 1S/C9H19BrO2/c1-9(2,8-10)4-5-12-7-6-11-3/h4-8H2,1-3H3
- InChI Key: LBMSYULQJLKBJI-UHFFFAOYSA-N
- SMILES: BrCC(C)(C)CCOCCOC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 12
- Rotatable Bond Count: 7
- Complexity: 105
- XLogP3: 2.2
- Topological Polar Surface Area: 18.5
1-Bromo-4-(2-methoxyethoxy)-2,2-dimethylbutane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-676568-0.05g |
1-bromo-4-(2-methoxyethoxy)-2,2-dimethylbutane |
1496862-76-0 | 0.05g |
$1068.0 | 2023-05-26 | ||
| Enamine | EN300-676568-0.1g |
1-bromo-4-(2-methoxyethoxy)-2,2-dimethylbutane |
1496862-76-0 | 0.1g |
$1119.0 | 2023-05-26 | ||
| Enamine | EN300-676568-0.25g |
1-bromo-4-(2-methoxyethoxy)-2,2-dimethylbutane |
1496862-76-0 | 0.25g |
$1170.0 | 2023-05-26 | ||
| Enamine | EN300-676568-0.5g |
1-bromo-4-(2-methoxyethoxy)-2,2-dimethylbutane |
1496862-76-0 | 0.5g |
$1221.0 | 2023-05-26 | ||
| Enamine | EN300-676568-1.0g |
1-bromo-4-(2-methoxyethoxy)-2,2-dimethylbutane |
1496862-76-0 | 1g |
$1272.0 | 2023-05-26 | ||
| Enamine | EN300-676568-2.5g |
1-bromo-4-(2-methoxyethoxy)-2,2-dimethylbutane |
1496862-76-0 | 2.5g |
$2492.0 | 2023-05-26 | ||
| Enamine | EN300-676568-5.0g |
1-bromo-4-(2-methoxyethoxy)-2,2-dimethylbutane |
1496862-76-0 | 5g |
$3687.0 | 2023-05-26 | ||
| Enamine | EN300-676568-10.0g |
1-bromo-4-(2-methoxyethoxy)-2,2-dimethylbutane |
1496862-76-0 | 10g |
$5467.0 | 2023-05-26 |
1-Bromo-4-(2-methoxyethoxy)-2,2-dimethylbutane Related Literature
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Ying Li,Weirong Yao,Yunfei Xie,Renjun Pei RSC Adv., 2015,5, 98724-98729
Additional information on 1-Bromo-4-(2-methoxyethoxy)-2,2-dimethylbutane
1-Bromo-4-(2-methoxyethoxy)-2,2-dimethylbutane (CAS No. 1496862-76-0)
The compound 1-Bromo-4-(2-methoxyethoxy)-2,2-dimethylbutane (CAS No. 1496862-76-0) is a brominated organic compound with a complex structure that has garnered attention in various fields of chemistry and materials science. This compound is characterized by its bromine atom attached to a butane chain, which is further substituted with a methoxyethoxy group and two methyl groups. The presence of these substituents imparts unique chemical properties, making it a valuable molecule for research and industrial applications.
Recent studies have highlighted the potential of 1-Bromo-4-(2-methoxyethoxy)-2,2-dimethylbutane in the development of advanced materials and pharmaceuticals. Researchers have explored its role in polymer synthesis, where its bromine functionality can serve as a reactive site for cross-linking or functionalization. Additionally, the methoxy group contributes to enhanced solubility and compatibility with various organic solvents, making it an ideal candidate for use in coatings and adhesives.
In the pharmaceutical industry, 1-Bromo-4-(2-methoxyethoxy)-2,2-dimethylbutane has been investigated for its potential as a precursor in drug design. Its structure allows for easy modification through nucleophilic substitution reactions, enabling the creation of bioactive molecules with tailored pharmacokinetic properties. Recent advancements in medicinal chemistry have demonstrated its utility in developing anti-inflammatory agents and targeted drug delivery systems.
The synthesis of 1-Bromo-4-(2-methoxyethoxy)-2,2-dimethylbutane involves a multi-step process that typically begins with the bromination of a suitable alkyl chain precursor. The introduction of the methoxyethoxy group is achieved through nucleophilic substitution or esterification reactions, depending on the desired stereochemistry and purity. Optimization of reaction conditions has been a focal point of recent research, with studies focusing on improving yield and reducing byproduct formation.
From an environmental perspective, the stability and biodegradability of 1-Bromo-4-(2-methoxyethoxy)-2,2-dimethylbutane have been evaluated to ensure its safe use in industrial settings. Research indicates that under specific conditions, the compound undergoes controlled degradation without releasing harmful byproducts. This aligns with growing industry trends toward sustainable chemistry practices.
In conclusion, 1-Bromo-4-(2-methoxyethoxy)-2,2-dimethylbutane (CAS No. 1496862-76-0) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and reactivity make it a valuable tool for researchers and manufacturers alike. As ongoing studies continue to uncover new potentials for this compound, its role in advancing modern chemistry is expected to grow significantly.
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